molecular formula C12H14ClNO2 B1416537 (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate CAS No. 813425-70-6

(3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate

Cat. No. B1416537
M. Wt: 239.7 g/mol
InChI Key: SFAIJGZFZQBGLO-MNOVXSKESA-N
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Description

(3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate, commonly known as MCC, is a chemical compound that has gained significant attention in the field of science due to its potential applications in various research areas. MCC is a chiral compound that belongs to the pyrrolidine carboxylate family, and its unique chemical properties make it an interesting subject of study.

Scientific Research Applications

Structural Analysis and Synthesis

  • Synthesis and Structural Characterization : A study by Nural et al. (2018) involved the synthesis of a compound structurally related to (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate. They explored its synthesis, crystal structure, and density functional theory studies, focusing on its stereochemistry and molecular structure (Nural et al., 2018).

Biological and Pharmacological Applications

  • Antimicrobial Activity : The same study by Nural et al. (2018) also reported on the antimicrobial activity of the compound, highlighting its effectiveness against various bacterial strains, including S. aureus and E. coli, and its potential as an antimycobacterial agent (Nural et al., 2018).
  • Potential Antithrombin Activity : Ayan et al. (2013) synthesized enantiomers of a compound related to (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate, suggesting their potential as thrombin inhibitors based on molecular docking studies (Ayan et al., 2013).

Chemical Properties and Applications

  • Acid Dissociation Constants : The study by Nural et al. (2018) also provided detailed information on the acid dissociation constants of the compound, which is crucial for understanding its chemical behavior in different environments (Nural et al., 2018).

properties

IUPAC Name

methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAIJGZFZQBGLO-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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